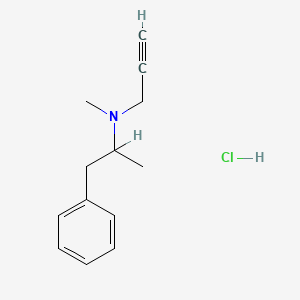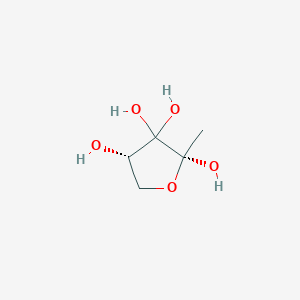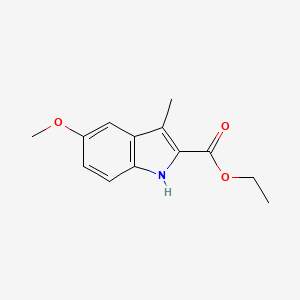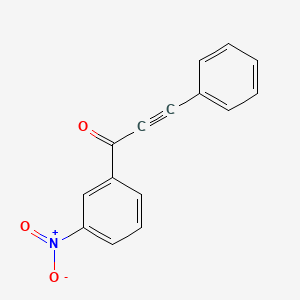
盐酸司来吉兰
描述
Deprenyl hydrochloride, also known as Selegiline or L-Deprenyl, is a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B) . It is used in the treatment of Parkinson’s disease and major depressive disorder . It is known for its dopamine potentiating and possible neuroprotective properties . It is extensively metabolized and some of the metabolites possess pharmacological activities .
Molecular Structure Analysis
The molecular formula of Deprenyl hydrochloride is C13H17N • HCl . The formal name is ®-N,α-dimethyl-N-2-propyn-1-yl-benzeneethanamine, monohydrochloride .Chemical Reactions Analysis
Deprenyl hydrochloride is known to inhibit the B-isoform of monoamine oxidase (MAO-B) enzyme . By inhibiting MAO-B enzyme, R -deprenyl decreases the formation of hydrogen peroxide, alleviating the oxidative stress .Physical and Chemical Properties Analysis
Deprenyl hydrochloride is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .科学研究应用
帕金森病治疗:盐酸司来吉兰是帕金森病的一种有价值的辅助疗法,尤其是在与左旋多巴联合使用时。它有助于改善症状,并可能增加患者的精神能量和警觉性 (Lees、Frankel、Eatough 和 Stern,1989)。
神经保护和神经再生:尽管盐酸司来吉兰在增加神经退行性疾病中神经元存活方面有效,但它不会促进视网膜神经节细胞的轴突再生,也不会防止自由基诱导的轴突变性 (Rosenstiel、Sievers 和 Lucius,2002)。
单胺氧化酶抑制:盐酸司来吉兰作为单胺氧化酶 B (MAO-B) 的选择性抑制剂,影响单胺代谢,可能导致基因表达改变和神经元凋亡减少 (Tatton,1996)。
精神兴奋剂样作用:研究表明,盐酸司来吉兰可能具有精神兴奋剂样作用,可能是由于其代谢物。此特性可能有助于其在治疗精神兴奋剂滥用方面的治疗潜力 (Yasar、Justinova、Lee、Stefański、Goldberg 和 Tanda,2006)。
透皮治疗应用:人们已经研究了 L-司来吉兰(司来吉兰的另一个名称)在硅弹性体中的扩散特性,用于药物递送应用,显示了透皮治疗系统的潜力 (Wagner、Hencsei 和 Liptay,2002)。
拟交感神经作用:盐酸司来吉兰表现出拟交感神经胺的特性,可能由节后交感神经元中的去甲肾上腺素介导 (Simpson,1978)。
抗肿瘤作用:对老年雌性大鼠进行长期司来吉兰治疗显示乳腺和垂体肿瘤发生率降低,表明潜在的抗肿瘤作用 (Thyagarajan、Meites 和 Quadri,1995)。
遗传毒性评估:使用小鼠骨髓细胞对盐酸司来吉兰进行了遗传毒性评估,结果显示在临床使用剂量下没有显着的遗传毒性潜力 (Subramanya、Motimaya、Curry 和 Kitchin,1993)。
作用机制
Target of Action
Deprenyl hydrochloride, also known as Selegiline, primarily targets the Monoamine Oxidase B (MAO-B) enzyme . This enzyme plays a crucial role in the breakdown of dopamine, a neurotransmitter that is essential for normal brain function .
Mode of Action
Deprenyl hydrochloride acts as a selective and irreversible inhibitor of the MAO-B enzyme . By inhibiting this enzyme, it prevents the breakdown of dopamine, thereby increasing its levels in the brain . This results in prolonged effects of dopamine and enhanced release of dopamine from nerve cells .
Biochemical Pathways
Deprenyl hydrochloride affects several biochemical pathways. It decreases the formation of hydrogen peroxide, thereby alleviating oxidative stress . This is achieved by reducing the oxidative deamination of dopamine, which is facilitated by the inhibition of MAO-B . The drug also influences other cellular signaling pathways, including pro- and anti-apoptotic pathways .
Pharmacokinetics
Deprenyl hydrochloride is well absorbed from the gastrointestinal tract . It reaches maximum plasma concentration within 0.5 hours . The drug is extensively metabolized, and some of its metabolites possess pharmacological activities .
Result of Action
The inhibition of MAO-B by Deprenyl hydrochloride leads to increased levels of dopamine in the brain . This results in neuroprotective and neuronal rescue activities . The drug also prevents the toxicity of certain selective neurotoxins .
Action Environment
The action of Deprenyl hydrochloride can be influenced by environmental factors. For instance, the drug’s bioavailability can be affected by the dosing regimen and food . Furthermore, the drug’s neuroprotective properties may be influenced by the presence of oxidative stress in the environment .
安全和危害
未来方向
Deprenyl hydrochloride has been recognized not only as a clinically proven antidepressant and Parkinson’s treatment, but also as a mental energizer, physical and cognitive performance booster, generalized mood-lifter, sex enhancer, brain protector, and longevity tonic . The general healthy but aging population can employ low-dose deprenyl to improve quality of life in their middle to late years, fend off physiological and cognitive decline, boost physical, sexual, and mental vigor, and promote longevity .
生化分析
Biochemical Properties
Deprenyl hydrochloride plays a significant role in biochemical reactions by inhibiting the MAO-B enzyme. This inhibition prevents the breakdown of dopamine, thereby increasing its levels in the brain. Deprenyl hydrochloride interacts with several biomolecules, including enzymes like MAO-B, and proteins such as glyceraldehyde-3-phosphate dehydrogenase and poly (ADP-ribose) polymerase. These interactions contribute to its neuroprotective effects by reducing oxidative stress and preventing apoptosis .
Cellular Effects
Deprenyl hydrochloride exerts various effects on different cell types and cellular processes. It enhances cell-cell adhesion and influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, deprenyl hydrochloride increases dopamine levels, which improves motor function and reduces neurotoxicity. It also upregulates antioxidant enzymes like superoxide dismutases and catalase, thereby reducing oxidative damage .
Molecular Mechanism
At the molecular level, deprenyl hydrochloride exerts its effects primarily through the selective inhibition of MAO-B. This inhibition increases the levels of monoamine neurotransmitters, particularly dopamine, in the brain. Deprenyl hydrochloride also interacts with other biomolecules, such as thioredoxin, to evoke cytoprotective mechanisms. Additionally, it influences gene expression by initiating complex transcriptional programs that maintain mitochondrial integrity and prevent apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deprenyl hydrochloride change over time. Initially, it rapidly increases dopamine levels, but its long-term effects include sustained neuroprotection and reduced oxidative stress. Deprenyl hydrochloride is stable under laboratory conditions, but its metabolites also contribute to its pharmacological effects. Long-term studies have shown that deprenyl hydrochloride maintains its neuroprotective properties and continues to influence cellular functions positively .
Dosage Effects in Animal Models
The effects of deprenyl hydrochloride vary with different dosages in animal models. At low doses, it effectively increases dopamine levels and provides neuroprotection without significant adverse effects. At higher doses, deprenyl hydrochloride can cause side effects such as increased salivation, weight loss, and behavioral changes. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
Deprenyl hydrochloride is involved in several metabolic pathways, primarily through its interaction with MAO-B. By inhibiting MAO-B, deprenyl hydrochloride reduces the formation of hydrogen peroxide and other reactive oxygen species, thereby decreasing oxidative damage. It is extensively metabolized, and its metabolites, such as desmethylselegiline and levomethamphetamine, also possess pharmacological activities .
Transport and Distribution
Deprenyl hydrochloride is rapidly distributed within cells and tissues. Autoradiographic studies in mice have shown high concentrations in lipid-rich tissues, including the brain, shortly after administration. The concentration of deprenyl hydrochloride then decreases in the brain while increasing in other tissues. This distribution pattern is crucial for its neuroprotective effects .
Subcellular Localization
Deprenyl hydrochloride localizes to specific subcellular compartments, including mitochondria, where it exerts its neuroprotective effects. It influences mitochondrial integrity and function by reducing oxidative stress and preventing apoptosis. The subcellular localization of deprenyl hydrochloride is essential for its activity and effectiveness in treating neurodegenerative diseases .
属性
IUPAC Name |
N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETZZCWLLUHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14611-51-9 (Parent) | |
| Record name | Deprenyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90904745 | |
| Record name | Deprenyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2079-54-1, 14611-52-0 | |
| Record name | Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2079-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deprenyl hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selegiline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deprenyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(1-phenylpropan-2-yl)prop-2-yn-1-ylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEPRENYL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G7R4955A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)












![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
